![molecular formula C9H10N2O B1517284 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 934605-94-4](/img/structure/B1517284.png)
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the CAS Number: 934605-94-4 . Its molecular weight is 162.19 . The IUPAC name for this compound is 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-3-11-7(2)4-5-8(6-10)9(11)12/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been studied for their antimicrobial properties .
Organic Synthesis
“1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including condensation and coupling, which are fundamental in creating complex organic molecules .
Material Science
In material science, the compound’s derivatives are used in the production of dyes and pigments. Its reactivity with diazonium salts forms diazonium compounds, which are integral in synthesizing colored materials for industrial applications .
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reference material in chromatographic analysis due to its well-defined properties, such as melting and boiling points .
Biochemistry
In biochemistry, the compound’s reactivity is utilized in studying enzyme-catalyzed reactions. It can act as a substrate analog to investigate the mechanism of action of enzymes involved in the metabolism of pyridine-based structures .
Agricultural Chemistry
The compound’s derivatives have applications in agricultural chemistry as well. They can be used in the synthesis of fungicides and pesticides, contributing to the protection of crops and yield enhancement .
Safety and Hazards
properties
IUPAC Name |
1-ethyl-6-methyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-11-7(2)4-5-8(6-10)9(11)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUTRJIQOZBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651999 | |
Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
934605-94-4 | |
Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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